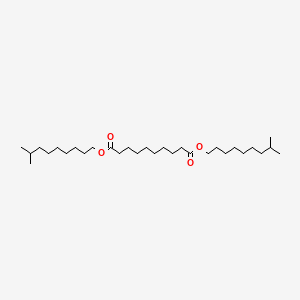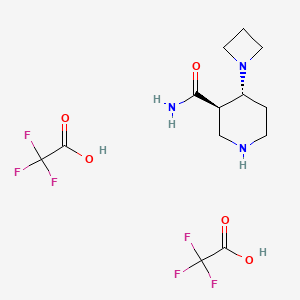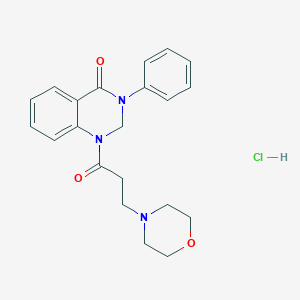
4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core, a morpholinopropionyl side chain, and a phenyl group, making it a unique structure with potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the Morpholinopropionyl Side Chain: The morpholinopropionyl side chain can be attached through nucleophilic substitution reactions, where the morpholine ring reacts with a suitable electrophile, such as a halogenated propionyl derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the morpholine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the quinazolinone core or the carbonyl group in the morpholinopropionyl side chain, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazolinone core and the phenyl group, using reagents like halogens, alkyl halides, or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, sulfonates.
Major Products
Oxidation Products: Hydroxylated derivatives, N-oxides.
Reduction Products: Reduced quinazolinone derivatives, alcohols.
Substitution Products: Halogenated or alkylated quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The morpholinopropionyl side chain and phenyl group contribute to the compound’s binding affinity and specificity, enhancing its overall pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(1H)-Quinazolinone: The parent compound, known for its broad range of biological activities.
2,3-Dihydro-4(1H)-quinazolinone: A reduced form of the parent compound with similar but distinct properties.
3-Phenyl-4(1H)-quinazolinone: A derivative with a phenyl group, similar to the compound but lacking the morpholinopropionyl side chain.
Uniqueness
4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride is unique due to the presence of the morpholinopropionyl side chain, which imparts additional pharmacological properties and enhances its binding affinity to molecular targets. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
20887-10-9 |
|---|---|
Molekularformel |
C21H24ClN3O3 |
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
1-(3-morpholin-4-ylpropanoyl)-3-phenyl-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C21H23N3O3.ClH/c25-20(10-11-22-12-14-27-15-13-22)24-16-23(17-6-2-1-3-7-17)21(26)18-8-4-5-9-19(18)24;/h1-9H,10-16H2;1H |
InChI-Schlüssel |
LKJHOBGKTVGNAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


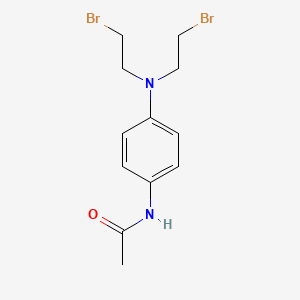
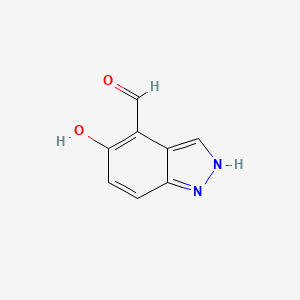
![diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride](/img/structure/B13730079.png)
![N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B13730091.png)
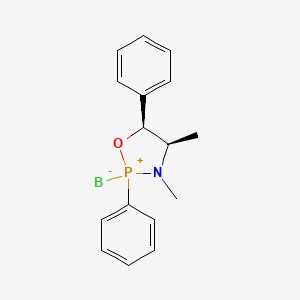

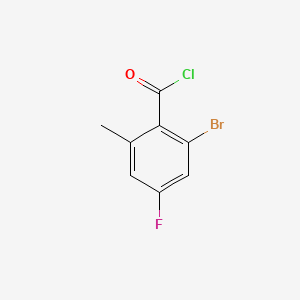
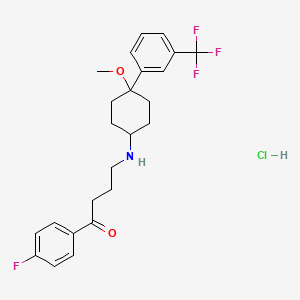

![2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13730110.png)


